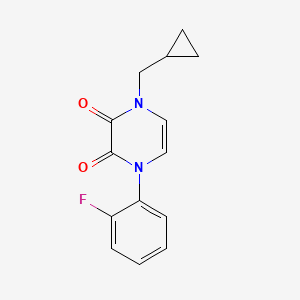
1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione, also known as CFPP, is a chemical compound that belongs to the class of pyrazine-2,3-dione derivatives. It has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or receptors in the body. In cancer cells, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. In inflammatory cells, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. In insect cells, this compound has been shown to disrupt the function of the nervous system, leading to paralysis and death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In inflammatory cells, this compound has been shown to reduce the production of inflammatory mediators, leading to a decrease in inflammation and pain. In insect cells, this compound has been shown to disrupt the function of the nervous system, leading to paralysis and death.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione has several advantages for lab experiments, including its high purity and stability, making it easy to handle and store. This compound also has a well-defined mechanism of action, making it a useful tool for studying specific biological processes. However, this compound also has some limitations, including its high cost and limited availability, making it difficult to obtain in large quantities. This compound also has some potential toxicity, making it important to handle with care.
Orientations Futures
There are several future directions for the study of 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione. In medicine, this compound could be further studied for its potential as an anticancer agent, with a focus on developing more potent and selective derivatives. This compound could also be studied for its potential as an anti-inflammatory and analgesic agent, with a focus on developing derivatives with improved pharmacokinetic properties. In agriculture, this compound could be further studied for its potential as an insecticide, with a focus on developing derivatives with improved selectivity and reduced toxicity. Finally, this compound could be studied for its potential as a material for organic electronics, with a focus on developing derivatives with improved electronic properties.
Méthodes De Synthèse
The synthesis of 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione is a multistep process that involves the reaction of cyclopropylmethylamine with 2-fluorobenzoyl chloride, followed by cyclization with hydrazine hydrate. The resulting product is then purified by recrystallization to obtain this compound in its pure form. This synthesis method has been optimized to obtain high yields of this compound with excellent purity.
Applications De Recherche Scientifique
1-(Cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to have antitumor activity, making it a potential candidate for the development of anticancer drugs. This compound has also been studied for its potential use as an anti-inflammatory and analgesic agent. In agriculture, this compound has been shown to have insecticidal activity, making it a potential candidate for the development of insecticides. This compound has also been studied for its potential use as a material for organic electronics due to its unique electronic properties.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-4-(2-fluorophenyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-11-3-1-2-4-12(11)17-8-7-16(9-10-5-6-10)13(18)14(17)19/h1-4,7-8,10H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNOGDIRWPAGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN(C(=O)C2=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2842141.png)
![{[1-(3-Thienyl)cyclopropyl]methyl}amine](/img/structure/B2842143.png)
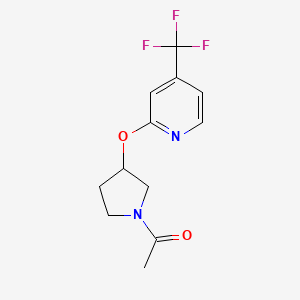
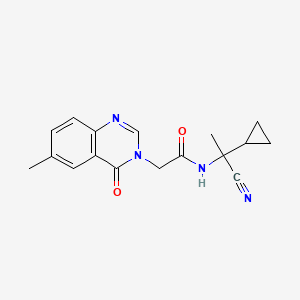
![(3As,5S,6aS)-N,N-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride](/img/structure/B2842146.png)
![1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride](/img/structure/B2842148.png)
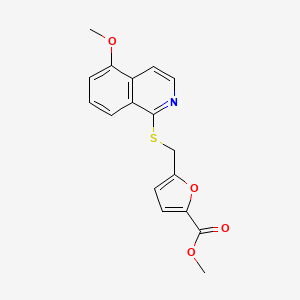
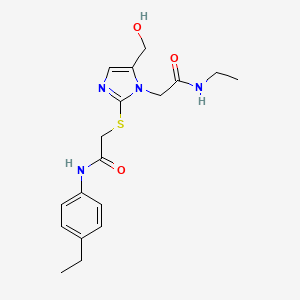
![N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2842154.png)

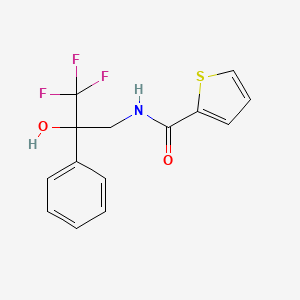
![N-[1-(4-Methylpyridin-2-yl)-5-propylpyrazol-4-yl]prop-2-enamide](/img/structure/B2842158.png)

![6-chloro-3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B2842161.png)